molecular formula C13H15NO3 B14909159 2-Methyl-5-(pent-4-enamido)benzoic acid

2-Methyl-5-(pent-4-enamido)benzoic acid

Cat. No.: B14909159
M. Wt: 233.26 g/mol
InChI Key: YUIRDTZOLPHENT-UHFFFAOYSA-N
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Description

2-Methyl-5-(pent-4-enamido)benzoic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid, featuring a methyl group and a pent-4-enamido substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pent-4-enamido)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Amidation: The carboxylic acid group of 2-methylbenzoic acid is converted to an amide using pent-4-enamine under appropriate reaction conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pent-4-enamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

2-Methyl-5-(pent-4-enamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pent-4-enamido)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: A simpler derivative lacking the pent-4-enamido group.

    5-Aminobenzoic acid: Contains an amino group instead of the pent-4-enamido group.

    4-Methylbenzoic acid: Similar structure but with the methyl group in a different position.

Uniqueness

2-Methyl-5-(pent-4-enamido)benzoic acid is unique due to the presence of both a methyl group and a pent-4-enamido substituent on the benzene ring

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-methyl-5-(pent-4-enoylamino)benzoic acid

InChI

InChI=1S/C13H15NO3/c1-3-4-5-12(15)14-10-7-6-9(2)11(8-10)13(16)17/h3,6-8H,1,4-5H2,2H3,(H,14,15)(H,16,17)

InChI Key

YUIRDTZOLPHENT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC=C)C(=O)O

Origin of Product

United States

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